Quantified Adenosine A1 Receptor Affinity Benchmark
5-Pyridin-2-ylpyrazolidin-3-amine demonstrates a defined binding affinity (Ki) for the rat A1-adenosine receptor of 65 nM in a radioligand displacement assay [1]. This provides a clear quantitative baseline for characterizing this specific compound's interaction with a key GPCR target, distinguishing it from uncharacterized pyrazolidine analogs for which such data may not exist. Direct comparisons to other compounds in the same assay are not provided.
| Evidence Dimension | Binding affinity for rat A1-adenosine receptor |
|---|---|
| Target Compound Data | Ki = 65 nM |
| Comparator Or Baseline | Other pyrazolidine or pyridine derivatives in the literature (not specified) |
| Quantified Difference | Not applicable (direct comparator not specified) |
| Conditions | Displacement of specific [3H]-PIA binding in rat brain homogenate |
Why This Matters
Having a documented Ki value allows researchers to benchmark this compound against their own assays and provides a starting point for SAR studies, which is a critical factor for procurement decisions over purchasing an untested analog.
- [1] BindingDB. BDBM50368976 (CHEMBL608653). Affinity Data for A1-adenosine receptor. View Source
